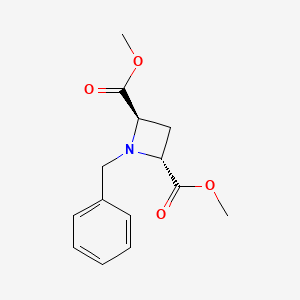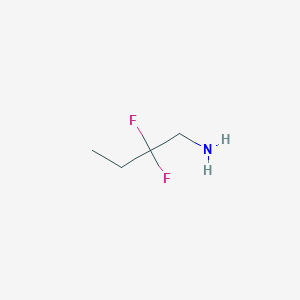
2,2-Difluorobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluorobutan-1-amine is an organic compound with the molecular formula C4H9F2N It is a derivative of butan-1-amine, where two hydrogen atoms on the second carbon are replaced by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobutan-1-amine can be achieved through several methods:
-
Fluorination of Butan-1-amine: : One common method involves the direct fluorination of butan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically occurs under mild conditions and yields the desired difluorinated product.
-
Hydroamination of 2,2-Difluorobutene: : Another approach is the hydroamination of 2,2-difluorobutene with ammonia or an amine. This reaction can be catalyzed by transition metals such as palladium or rhodium, and it proceeds under moderate temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. Continuous flow reactors can be employed to improve the efficiency and safety of the fluorination process.
化学反应分析
Types of Reactions
2,2-Difluorobutan-1-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding difluorinated ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : Reduction of this compound can yield difluorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
-
Substitution: : The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amines. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, room temperature to moderate heat.
Substitution: Alkyl halides, acyl chlorides, room temperature to moderate heat.
Major Products
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alcohols or hydrocarbons.
Substitution: Substituted amines.
科学研究应用
2,2-Difluorobutan-1-amine has several applications in scientific research:
-
Pharmaceuticals: : The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring fluorinated amine functionalities for enhanced biological activity and metabolic stability.
-
Materials Science: : It is employed in the development of fluorinated polymers and materials with unique properties such as increased thermal stability and resistance to chemical degradation.
-
Chemical Biology: : Researchers use this compound in the study of enzyme mechanisms and protein-ligand interactions, as the fluorine atoms can serve as probes in nuclear magnetic resonance (NMR) spectroscopy.
-
Medicinal Chemistry: : The compound is investigated for its potential as a building block in the design of novel drugs with improved pharmacokinetic properties.
作用机制
The mechanism of action of 2,2-Difluorobutan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where the fluorine atoms can influence the binding affinity and selectivity of the molecule. The presence of fluorine atoms can also affect the compound’s metabolic stability and resistance to enzymatic degradation.
相似化合物的比较
Similar Compounds
2,2-Difluoroethanamine: A smaller analog with similar fluorinated amine functionality.
2,2-Difluoropropan-1-amine: Another analog with one less carbon atom in the chain.
2,2-Difluoropentan-1-amine: A larger analog with one more carbon atom in the chain.
Uniqueness
2,2-Difluorobutan-1-amine is unique due to its specific chain length and the positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. Compared to its analogs, it offers a balance between steric effects and electronic properties, making it a versatile building block in synthetic chemistry.
属性
IUPAC Name |
2,2-difluorobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-2-4(5,6)3-7/h2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADKVIIFXTFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)
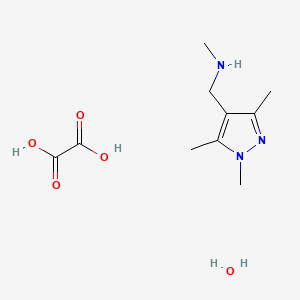
![3-Azabicyclo[3.3.1]nonane hydrochloride, AldrichCPR](/img/structure/B7971625.png)
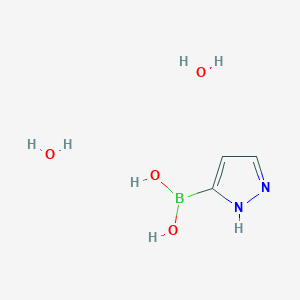
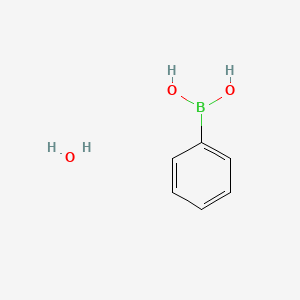
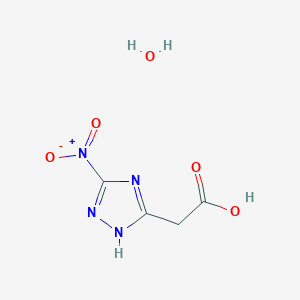
![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride](/img/structure/B7971662.png)
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/structure/B7971670.png)
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/structure/B7971674.png)
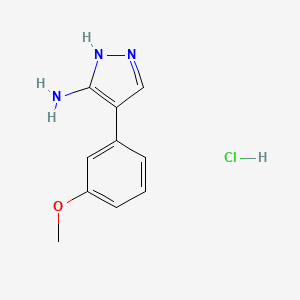
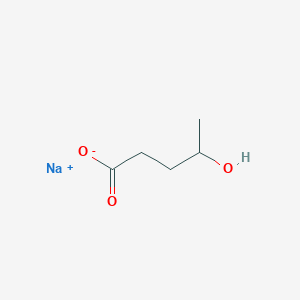
![5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B7971685.png)
